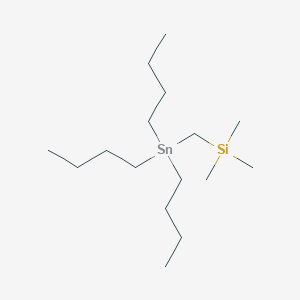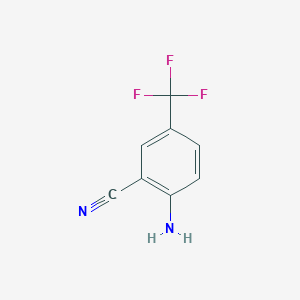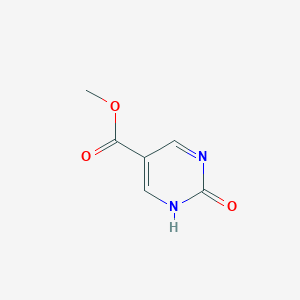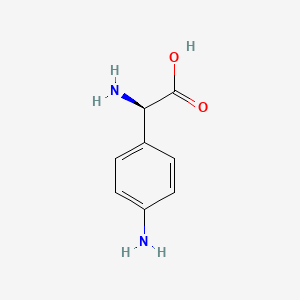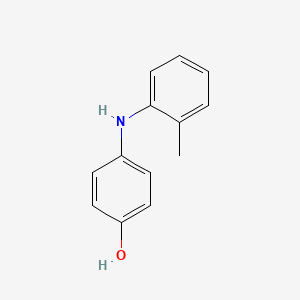
Bromhidrato de Julolidina
Descripción general
Descripción
Julolidine hydrobromide is a compound with the empirical formula C12H15N · HBr . It is known to be one of the strongest electron-releasing groups due to electronic and steric factors . This compound and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions, dye intermediates, potential antidepressants and tranquilizers, nonlinear optical materials, high sensitivity photopolymerizable materials, and for improving color stability in photography .
Synthesis Analysis
The first synthesis of julolidine was first reported by G. Pinkus in 1892 . Julolidine hydrobromide may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye .Molecular Structure Analysis
The molecular structure of Julolidine hydrobromide is influenced by its electron-donating strength and electron-withdrawing strength on intramolecular charge-transfer . Density functional theory calculations were carried out to investigate the electron density of the frontier orbitals, energy gap, molecular microscopic dipole moment and hyperpolarizability .Chemical Reactions Analysis
Julolidine hydrobromide may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye . It does not undergo hazardous polymerization under normal processing .Physical and Chemical Properties Analysis
Julolidine hydrobromide has a molar mass of 254.17 g/mol . It is a powder with a melting point of 239-242 °C . It is stable under normal conditions .Aplicaciones Científicas De Investigación
Rotores Moleculares Fluorescentes
Bromhidrato de Julolidina: sirve como una estructura central para los rotores moleculares fluorescentes . Estos rotores son altamente sensibles a su entorno local y se pueden usar para medir propiedades como la viscosidad, la polaridad, el pH y la temperatura. Son particularmente útiles en la investigación biológica para monitorear cambios en el microambiente de las células, como la constante dieléctrica del solvente y los compartimentos unidos a la membrana .
Detección y Diagnóstico
La incorporación de julolidina en sondas fluorescentes permite la detección de diversas sustancias biológicas, incluidas proteínas y ácidos nucleicos . Estas sondas se pueden diseñar para responder a estímulos específicos dentro de la célula, proporcionando una herramienta poderosa para el diagnóstico y el monitoreo de los procesos biológicos .
Polimerización
Los compuestos a base de julolidina se han utilizado en el proceso de polimerización . Pueden actuar como iniciadores o catalizadores, influyendo en la velocidad de polimerización y las propiedades de los polímeros resultantes. Esta aplicación es significativa en la producción de plásticos y otros materiales poliméricos .
Detección de Iones Metálicos
Los investigadores han explorado el uso del this compound en la detección de iones metálicos . Esto es crucial en el monitoreo ambiental y los procesos industriales donde la concentración de iones metálicos necesita ser controlada o medida .
Materiales Ópticos No Lineales
Los derivados de julolidina exhiben propiedades que los hacen adecuados para su uso en materiales ópticos no lineales . Estos materiales son esenciales para diversas aplicaciones, incluidas las tecnologías de conmutación óptica, modulación y telecomunicaciones .
Materiales Fotopolimerizables
El compuesto se ha utilizado en materiales fotopolimerizables de alta sensibilidad . Estos materiales son importantes en el campo de la fotolitografía, donde se utilizan para crear patrones intrincados para circuitos electrónicos y otras aplicaciones .
Tintes Láser y Tinciones Bioquímicas
Como auxofluores efectivos, los compuestos de this compound se emplean en tintes láser y tinciones bioquímicas . Se sabe que son fuertes grupos liberadores de electrones, lo cual es beneficioso para mejorar el rendimiento de estos tintes y tinciones .
Sustancias Fotoconductoras y Quimioluminiscentes
La julolidina y sus derivados se utilizan como materiales fotoconductores y sustancias quimioluminiscentes . Estas aplicaciones son importantes en el desarrollo de nuevas tecnologías de imágenes y detección .
Mecanismo De Acción
Target of Action
Julolidine hydrobromide is a heterocyclic aromatic organic compound . It is known to be one of the strongest electron-releasing groups due to electronic and steric factors . .
Mode of Action
It is known that julolidine hydrobromide and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions .
Biochemical Pathways
It is known that julolidine hydrobromide may be used in the synthesis of [4-(2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-9-ylazo)-phenyl]-methanol azodye .
Result of Action
It is known that julolidine hydrobromide and its derivatives have found recent interest as potential antidepressants and tranquilizers .
Action Environment
It is known that julolidine hydrobromide is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Julolidine hydrobromide is known for its strong electron-releasing properties, making it an effective auxofluor used in laser dyes and biochemical stains . In biochemical reactions, Julolidine hydrobromide interacts with various enzymes, proteins, and other biomolecules. It is particularly noted for its role in the synthesis of azodyes, where it acts as a precursor . The compound’s electron-releasing properties facilitate its interaction with electron-deficient biomolecules, leading to the formation of stable complexes.
Cellular Effects
Julolidine hydrobromide has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong electron-releasing properties enable it to interact with cellular components, leading to changes in cellular activities . For instance, Julolidine hydrobromide can modulate the activity of certain enzymes, thereby affecting metabolic pathways and gene expression.
Molecular Mechanism
At the molecular level, Julolidine hydrobromide exerts its effects through binding interactions with biomolecules. The compound’s electron-releasing properties allow it to form stable complexes with electron-deficient molecules, leading to enzyme inhibition or activation . Additionally, Julolidine hydrobromide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Julolidine hydrobromide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that Julolidine hydrobromide can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of Julolidine hydrobromide vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular activities becomes significant only above a certain dosage level. Toxic effects at high doses include cellular damage and disruption of metabolic pathways.
Metabolic Pathways
Julolidine hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s electron-releasing properties enable it to participate in redox reactions, influencing the activity of enzymes involved in oxidative metabolism. Additionally, Julolidine hydrobromide can affect the levels of specific metabolites by altering enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, Julolidine hydrobromide is transported and distributed through interactions with transporters and binding proteins . The compound’s electron-releasing properties facilitate its binding to specific proteins, allowing it to be transported to various cellular compartments. This distribution is crucial for the compound’s biochemical effects, as it ensures that Julolidine hydrobromide reaches its target sites within the cell.
Subcellular Localization
Julolidine hydrobromide exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows Julolidine hydrobromide to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
Propiedades
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBRFVBPGPEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCCN3C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482656 | |
| Record name | Julolidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83646-41-7 | |
| Record name | Julolidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Julolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)




